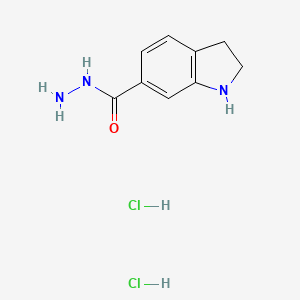

Indoline-6-carbohydrazide dihydrochloride

Übersicht

Beschreibung

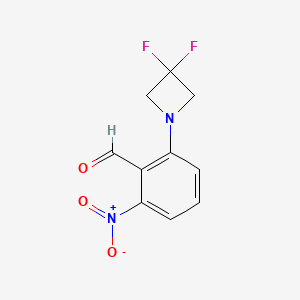

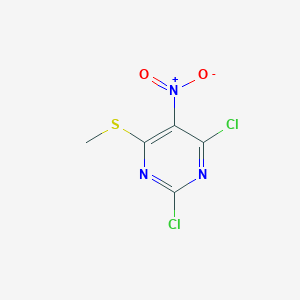

Indoline-6-carbohydrazide dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N3O and a molecular weight of 250.12 g/mol . It is used in laboratory chemicals .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

The molecular structure of Indoline-6-carbohydrazide dihydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring .Chemical Reactions Analysis

Indoline derivatives can undergo various chemical reactions. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Physical And Chemical Properties Analysis

Indoline-6-carbohydrazide dihydrochloride is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Wissenschaftliche Forschungsanwendungen

1. Thrombopoietin Receptor Agonists

Indoline derivatives, including carbohydrazide-based compounds, have been synthesized and evaluated as thrombopoietin (TPO) receptor agonists. These compounds are identified as full agonists of the human c-mpl in specific cell lines, suggesting their potential in medical applications related to blood platelet production (Tang et al., 2010).

2. Antioxidant and Acetylcholinesterase Inhibition Properties

Indole carbohydrazides exhibit significant antioxidant properties, determined through various assays. They also demonstrate acetylcholinesterase and butyrylcholinesterase enzyme inhibition, suggesting potential in treating neurodegenerative disorders like Alzheimer's (Bingul et al., 2019).

3. Angiotensin Converting Enzyme Inhibitors

Certain indoline carboxylic acids and related compounds, including carbohydrazide derivatives, have been synthesized as potent angiotensin converting enzyme (ACE) inhibitors, showing promise in managing hypertension (Kim et al., 1983).

4. Cholinesterase Inhibitors and Antioxidants in Alzheimer's Disease

Indoline carbohydrazide derivatives, specifically those with propionic acid and ester modifications, have shown both acetyl and butyryl cholinesterase inhibitory activities and exhibit antioxidant properties, making them potential candidates for Alzheimer's disease treatment (Yanovsky et al., 2012).

5. Chemosensors for Lanthanide Cations

Photochromic indoline spiropyrans with carbohydrazide substituents have been developed as chromogenic and fluorogenic chemosensors for lanthanide cations, demonstrating their use in chemical sensing applications (Nikolaeva et al., 2018).

6. Antihypertensive Agents

Indoline and isoindoline derivatives have been explored for their antihypertensive and diuretic activities, indicating their potential in developing new cardiovascular drugs (Beregi, 1977).

7. Antitumor Antibiotic Synthesis

Indoline intermediates are crucial in the synthesis of complex antitumor antibiotics, such as AT2433-A1, used in cancer treatment (Chisholm & Van Vranken, 2000).

8. Synthesis of Indoline Alkaloids

The synthesis of indoline alkaloids, important in natural products with potent biological activities, has been explored through various methods, highlighting their significance in drug development (Liu et al., 2010).

9. Palladium-Catalyzed Reactions for Amide and Amine Derivatives

A Cu-mediated protocol for cross-dehydrogenative coupling of indoline with various amides and amines has been reported, indicating the versatility of indoline derivatives in chemical syntheses (Kumar et al., 2019).

10. Pharmaceutical Developments

Indoline structures play a critical role in the development of new drugs for various diseases, including cancer, bacterial infections, cardiovascular diseases, and as anti-inflammatory and analgesic drugs (Wei et al., 2023).

Wirkmechanismus

Target of Action

Indoline-6-carbohydrazide dihydrochloride, like many indole derivatives, is known to bind with high affinity to multiple receptors . .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Indoline structures are known to improve the physicochemical properties of compounds, increasing their water solubility and decreasing their lipid solubility , which could potentially impact the bioavailability of Indoline-6-carbohydrazide dihydrochloride.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.

Safety and Hazards

Indoline-6-carbohydrazide dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indole-6-carbohydrazide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.2ClH/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7;;/h1-2,5,11H,3-4,10H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKDLBSOPTXAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C(=O)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indoline-6-carbohydrazide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid](/img/structure/B1408171.png)

![8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1408175.png)